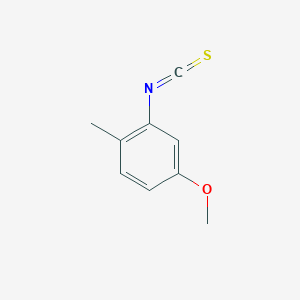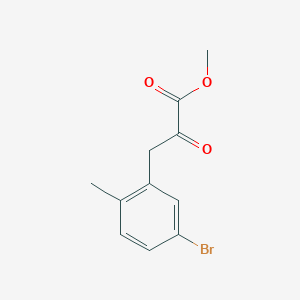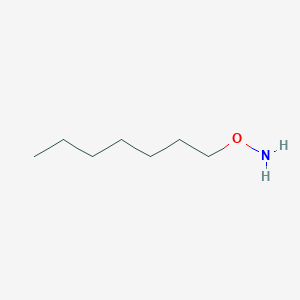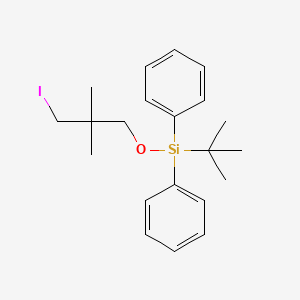
tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane: is an organic compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tert-butyl group, an iodine atom, and a diphenylsilane moiety. This compound is often used in organic synthesis as a reagent and intermediate due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane typically involves the reaction of tert-butyl alcohol with 3-iodo-2,2-dimethylpropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting tert-butyl(3-iodo-2,2-dimethylpropoxy) compound is then reacted with diphenylsilane in the presence of a catalyst such as palladium on carbon to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions:
Substitution Reactions: tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding silane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of tert-butyl(3-substituted-2,2-dimethylpropoxy)diphenylsilane derivatives.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of the corresponding silane.
科学的研究の応用
Chemistry: tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane is used as a reagent in organic synthesis for the protection of hydroxyl groups. It serves as a precursor for the synthesis of various organosilicon compounds and is used in cross-coupling reactions .
Biology and Medicine: In biological research, this compound is used as a labeling reagent for the synthesis of radiolabeled compounds. It is also used in the development of novel drug delivery systems and as a building block for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including silicone-based materials and coatings. It is also used in the manufacture of electronic materials and as a catalyst in polymerization reactions .
作用機序
The mechanism of action of tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The iodine atom can be readily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis. The diphenylsilane moiety provides stability to the compound and enhances its reactivity in cross-coupling reactions .
類似化合物との比較
- tert-Butyl(3-chloro-2,2-dimethylpropoxy)diphenylsilane
- tert-Butyl(3-bromo-2,2-dimethylpropoxy)diphenylsilane
- tert-Butyl(3-fluoro-2,2-dimethylpropoxy)diphenylsilane
Uniqueness: tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, bromo, and fluoro analogs. The iodine atom also enhances the compound’s utility in radiolabeling applications .
特性
分子式 |
C21H29IOSi |
|---|---|
分子量 |
452.4 g/mol |
IUPAC名 |
tert-butyl-(3-iodo-2,2-dimethylpropoxy)-diphenylsilane |
InChI |
InChI=1S/C21H29IOSi/c1-20(2,3)24(18-12-8-6-9-13-18,19-14-10-7-11-15-19)23-17-21(4,5)16-22/h6-15H,16-17H2,1-5H3 |
InChIキー |
KSRVSGBKGLULLM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline](/img/structure/B13698134.png)
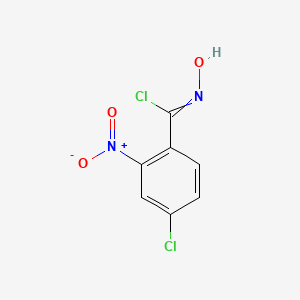
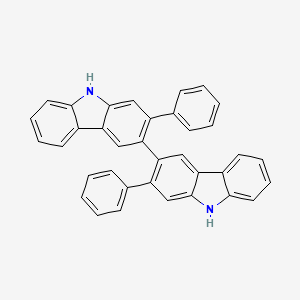
![(2S,3R)-3-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13698146.png)
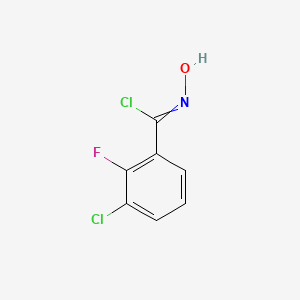
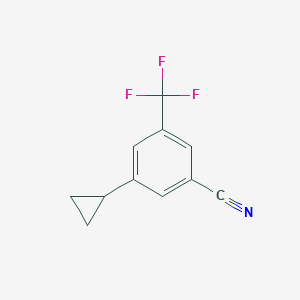
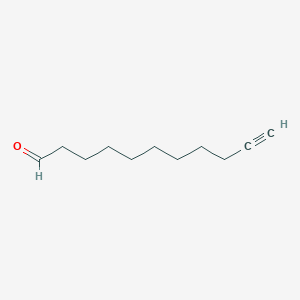
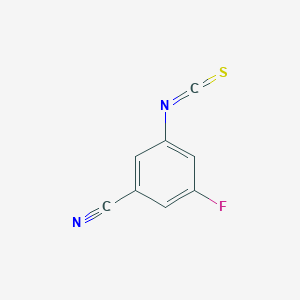
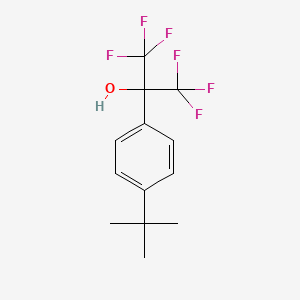
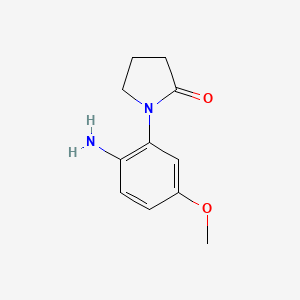
![O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13698197.png)
